molecular formula C13H18ClNO B1394702 3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine CAS No. 1220027-58-6

3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine

Cat. No. B1394702
CAS RN: 1220027-58-6
M. Wt: 239.74 g/mol
InChI Key: RQTMMSXQQLRMMN-UHFFFAOYSA-N
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Description

“3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine” is a chemical compound with the CAS Number: 1220027-58-6 . It’s a derivative of azetidine, a four-membered heterocyclic compound containing a nitrogen atom .


Molecular Structure Analysis

The InChI code for a similar compound, “3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine”, is 1S/C14H20ClNO.ClH/c1-3-10(2)11-4-5-14(13(15)8-11)17-12-6-7-16-9-12;/h4-5,8,10,12,16H,3,6-7,9H2,1-2H3;1H . This provides a detailed description of the molecular structure.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Azetidines, including compounds like 3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine, are important in medicinal chemistry. Their synthesis often involves methods that efficiently access these compounds due to their privileged motif in drug design. For example, Gregson et al. (2021) described divergent strain-release reactions of azabicyclo[1.1.0]butyl carbinols to produce keto 1,3,3‐substituted azetidines and spiroepoxy azetidines, showcasing the versatility of azetidine synthesis (Gregson, Noble, & Aggarwal, 2021). Similarly, Fawcett et al. (2019) developed a modular construction method for azetidines, highlighting their importance in pharmaceuticals (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).

Antioxidant Activity

Azetidines and their derivatives also demonstrate potential in antioxidant activity. Nagavolu et al. (2017) investigated Schiff bases and azetidines derived from phenyl urea for their in-vitro antioxidant capabilities, suggesting possible therapeutic applications (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Catalytic and Synthetic Applications

Shi and Jiang (1999) explored chiral C2-symmetric 2,4-disubstituted azetidines as ligands in the addition of diethylzinc to aldehydes, indicating their utility in catalytic processes (Shi & Jiang, 1999). Additionally, Ji, Wojtas, and Lopchuk (2018) presented an improved synthesis of protected 3-haloazetidines, essential building blocks in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).

Biochemical Studies

In biochemical research, azetidines like this compound can be used to study protein conformation and metabolism. Verbruggen et al. (1992) synthesized azetidine-2‐carboxylic acid for use in studying proline metabolism in plants and bacteria, which could be applied to similar azetidine compounds (Verbruggen, van Montagu, & Messens, 1992).

Future Directions

Azetidines are considered important in organic synthesis and medicinal chemistry due to their ubiquity in natural products. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-(4-butan-2-yl-2-chlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-9(2)10-4-5-13(12(14)6-10)16-11-7-15-8-11/h4-6,9,11,15H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTMMSXQQLRMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OC2CNC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244582
Record name 3-[2-Chloro-4-(1-methylpropyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220027-58-6
Record name 3-[2-Chloro-4-(1-methylpropyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-Chloro-4-(1-methylpropyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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